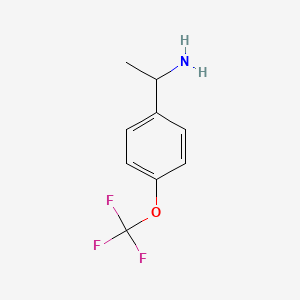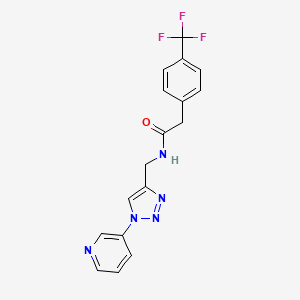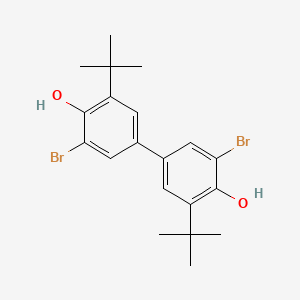
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N-(Pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed novel synthetic routes to create benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against avian influenza virus H5N1. These compounds were synthesized through a reaction sequence involving benzoyl isothiocyanate and hydrazine, among other reagents, and characterized using spectroscopic techniques including mass spectroscopy and 1H NMR (Hebishy et al., 2020). Additionally, novel pyrazole and pyrazoline derivatives, bearing benzamide and benzenesulfonamide moieties, were synthesized, exhibiting antibacterial and antifungal properties. These compounds were developed by condensing chalcones with hydrazinyl benzenesulfonamide hydrochloride and characterized by IR and 1H-NMR spectral data (Hassan, 2013).
Biological Activities and Potential Applications
- Antimicrobial Activity : A series of N-(pyrazin-2-yl)benzamides were synthesized as analogues of N-phenylpyrazine-2-carboxamides and evaluated for their antimycobacterial activity. These compounds showed varying degrees of activity against Mycobacterium tuberculosis, with some derivatives exhibiting lower cytotoxicity and better selectivity, suggesting potential as antimycobacterial agents (Zítko et al., 2018).
- Antitubercular Agents : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their antitubercular activity, highlighting compounds with significant activity against Mycobacterium tuberculosis H37Ra, indicating their potential in shortening TB therapy (Srinivasarao et al., 2020).
Applications in Material Science
- Conductive Polyamides for Sensing : Polyamide-conductive polymers based on aromatic moieties such as ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate were synthesized and utilized to modify electrodes for electrochemical detection of methotrexate, an anticancer drug. These materials were characterized by spectral analyses and showed potential for use in biosensing applications (Abdel-Rahman et al., 2023).
Anticancer Activity
- Evaluation Against Breast Cancer Cells : A novel organic compound involving pyrazine-2-carboxamide was synthesized and evaluated for its antibacterial, antifungal, and anticancer activities, showcasing potential efficacy against MDA-MB-231 breast cancer cells. This highlights the compound's potential in anticancer research (Senthilkumar et al., 2021).
Zukünftige Richtungen
The future directions for this compound could involve further development and testing for its potential applications. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, and the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Wirkmechanismus
Target of Action
The primary targets of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide are mycobacterial cytochrome P450 enzymes . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets, the mycobacterial cytochrome P450 enzymes, by binding to the active sites of these enzymes . This binding inhibits the binding of cholesterol at the receptor site , thereby disrupting the normal functioning of the enzymes.
Biochemical Pathways
The affected pathways primarily involve the metabolism of Mycobacterium tuberculosis. The inhibition of cytochrome P450 enzymes disrupts the normal metabolic processes of the bacteria, leading to its eventual death .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of normal metabolic processes in Mycobacterium tuberculosis. This disruption leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Eigenschaften
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-8,10,12H,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZAPTXZCUSYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)
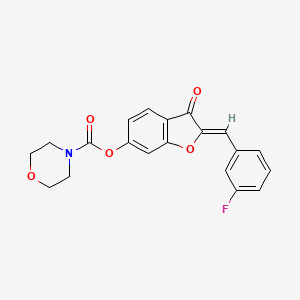

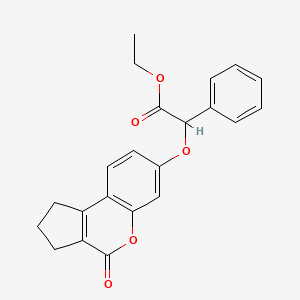
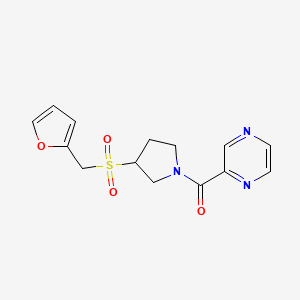
![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)
![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)
